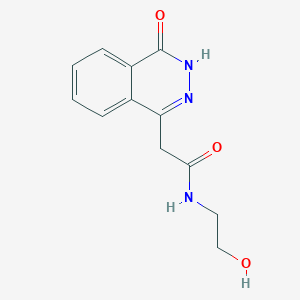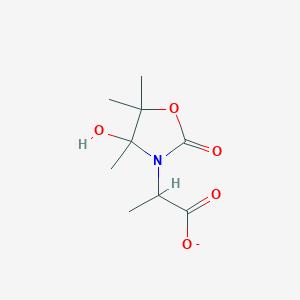![molecular formula C14H9F3N4O B14949259 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile](/img/structure/B14949259.png)
2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is a heterocyclic compound featuring a pyran ring substituted with amino groups and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination steps . The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Another heterocyclic compound with similar structural features.
1-[3-(Trifluoromethyl)phenyl]-4,4-dimethyl-2-imidazolidinone: Shares the trifluoromethylphenyl group but differs in the core structure.
Uniqueness
2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is unique due to its combination of a pyran ring with amino and trifluoromethylphenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H9F3N4O |
|---|---|
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)8-3-1-2-7(4-8)11-9(5-18)12(20)22-13(21)10(11)6-19/h1-4,11H,20-21H2 |
Clave InChI |
MVLMCGFZDZUJIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC(=C2C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)

![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)
![N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949205.png)

![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
![2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B14949233.png)
![3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone](/img/structure/B14949234.png)
![4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14949236.png)
